Methyl 5-oxohept-6-enoate
CAS No.: 34990-33-5
Cat. No.: VC20671601
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34990-33-5 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl 5-oxohept-6-enoate |
| Standard InChI | InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3 |
| Standard InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCC(=O)C=C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 5-oxohept-6-enoate belongs to the class of α,β-unsaturated esters, where the carbonyl group at C5 and the double bond between C6 and C7 create a conjugated system. This arrangement facilitates resonance stabilization, enhancing the compound’s electrophilicity at the β-carbon. The ester group at C7 introduces steric and electronic effects that influence reactivity in nucleophilic additions.
Key structural features include:
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IUPAC Name: Methyl 5-oxohept-6-enoate
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Canonical SMILES: COC(=O)C(=O)CC=CC
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Functional Groups: Ketone (C=O), ester (COOCH₃), and conjugated enone (C=C-C=O).
The compound’s planar enone system allows for predictable regioselectivity in reactions such as Michael additions, where nucleophiles preferentially attack the β-carbon.
Synthesis and Reaction Pathways
Synthetic Routes
Methyl 5-oxohept-6-enoate is typically synthesized via Claisen-Schmidt condensation between methyl acetoacetate and acrolein under basic conditions. This method leverages the enolate formation of methyl acetoacetate, which attacks the α,β-unsaturated aldehyde to form the conjugated enone system.
Representative Procedure:
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Enolate Formation: Methyl acetoacetate (1.0 equiv) is treated with sodium hydride (1.2 equiv) in anhydrous THF at 0°C.
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Aldol Addition: Acrolein (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
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Workup: The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography (yield: 65–75%).
Alternative methods include oxidative dehydrogenation of saturated precursors using catalysts like Pd/C or MnO₂.
Reactivity Profile
The compound undergoes characteristic enone reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Michael Addition | Grignard reagents, THF, 0°C | β-Substituted ketones |
| Diels-Alder Cycloaddition | Cyclopentadiene, reflux | Bicyclic adducts |
| Reduction | NaBH₄, MeOH | Saturated diol derivatives |
For example, treatment with methylmagnesium bromide yields methyl 5-hydroxyhept-6-enoate, a precursor to bioactive lipids.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 5-oxohept-6-enoate is a key building block in synthesizing prostaglandin analogs and leukotriene antagonists. Its enone system enables stereoselective construction of cyclopentane rings via intramolecular Heck reactions, critical in anti-inflammatory drug development.
Case Study: A 2024 study demonstrated its use in synthesizing 5-oxo-ETE receptor antagonists (structural analogs shown below), which inhibit eosinophil chemotaxis in asthma models .
| Analog | IC₅₀ (µM) | Target Receptor |
|---|---|---|
| 5-Oxo-12 S-HETE | 12.5 | OXE-R |
| Methyl 5-oxohept-6-enoate derivative | 1.55 | OXE-R |
Materials Science
The compound’s conjugated system is exploited in polymer chemistry to create UV-absorbing coatings. Copolymerization with styrene derivatives yields materials with tunable optical properties.
Comparative Analysis with Structural Analogs
Methyl 5-oxohept-6-enoate’s reactivity and applications differ markedly from analogs with shifted functional groups:
| Compound | Functional Groups | Key Application |
|---|---|---|
| Methyl 3-oxohept-6-ynoate | Keto, alkyne | Enzyme inhibition (Ki: 0.25 µM) |
| 6-Methyl-4-oxohept-5-enoic acid | Keto, carboxylic acid | Antibiotic synthesis |
The ester group in Methyl 5-oxohept-6-enoate enhances its solubility in organic solvents compared to carboxylic acid analogs.
Future Directions
Recent advances in catalysis (e.g., asymmetric organocatalysis) promise to unlock novel stereoselective transformations of Methyl 5-oxohept-6-enoate. Ongoing research aims to optimize its bioactivity through structural modifications, such as fluorination at the α-position to improve metabolic stability.
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